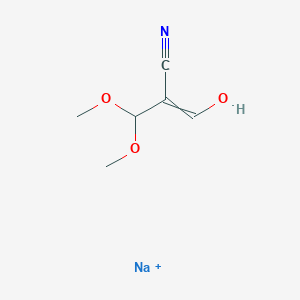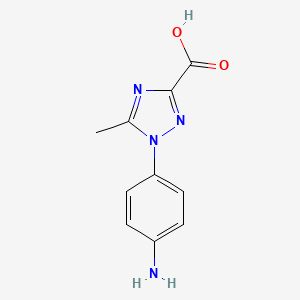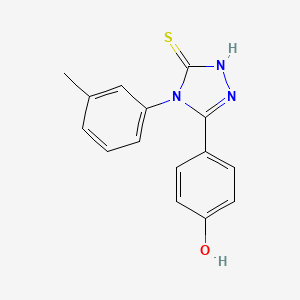
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a mercapto group (-SH) and a phenol group (-OH) attached to a triazole ring. The compound has gained attention due to its potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
The synthesis of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of m-tolyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an acidic or basic catalyst to yield the desired triazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Análisis De Reacciones Químicas
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases or by inhibiting specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol can be compared with other similar compounds, such as:
4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: This compound has a phenyl group instead of an m-tolyl group, which may affect its biological activity and chemical reactivity.
4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has a p-tolyl group instead of an m-tolyl group, which may influence its pharmacological properties.
4-(5-Mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has an o-tolyl group instead of an m-tolyl group, which may alter its chemical behavior and biological effects.
Propiedades
Fórmula molecular |
C15H13N3OS |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-3-2-4-12(9-10)18-14(16-17-15(18)20)11-5-7-13(19)8-6-11/h2-9,19H,1H3,(H,17,20) |
Clave InChI |
ZFBWOYQOLDWDOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


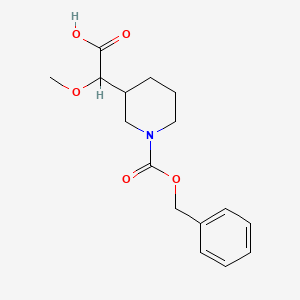

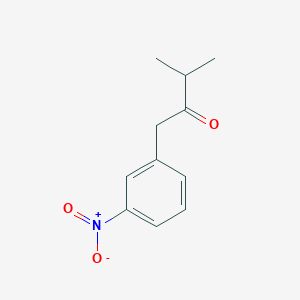


![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

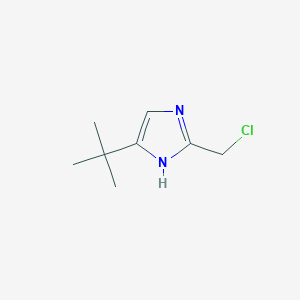

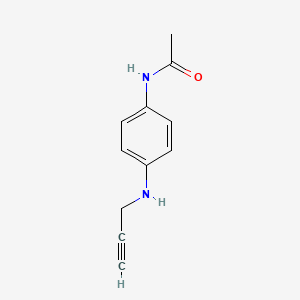
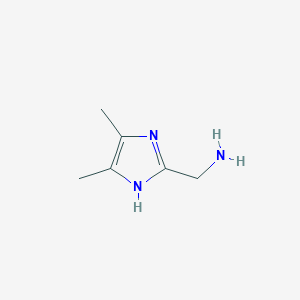
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
